(R)-1-(5-Methylfuran-2-yl)ethanamine
Overview
Description
®-1-(5-Methylfuran-2-yl)ethanamine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an ethanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methylfuran-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-methylfurfural, which is a commercially available compound.
Reduction: 5-Methylfurfural is reduced to 5-methylfurfuryl alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The 5-methylfurfuryl alcohol is then subjected to an amination reaction to introduce the ethanamine group. This can be achieved using reagents such as ammonia or primary amines in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Methylfuran-2-yl)ethanamine may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs. The use of green chemistry principles, such as catalyst-free methods and environmentally friendly solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Methylfuran-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce furan alcohols .
Scientific Research Applications
®-1-(5-Methylfuran-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ®-1-(5-Methylfuran-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural: A precursor in the synthesis of ®-1-(5-Methylfuran-2-yl)ethanamine.
5-Methylfurfuryl Alcohol: An intermediate in the synthesis process.
2-Methylfuran: A related furan derivative with different functional groups.
Uniqueness
®-1-(5-Methylfuran-2-yl)ethanamine is unique due to its specific structure, which combines a furan ring with an ethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(1R)-1-(5-methylfuran-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWUTPKFVOPDCL-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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